Salbutamol Acetonide

Description

Contextualization within Beta-Adrenergic Agonist Therapeutics and Respiratory Disease Management Research

Salbutamol (B1663637) itself is a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). drugbank.comnih.govdrugs.com It functions as a short-acting β2-adrenergic receptor agonist, selectively targeting and stimulating β2-receptors in the smooth muscles of the airways. drugbank.comdrugs.comwikipedia.org This stimulation initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and relief from symptoms such as wheezing and shortness of breath. wikipedia.orgresearchgate.net

Research in this therapeutic area is constantly evolving, with a focus on developing more effective and targeted treatments. This includes the exploration of new drug delivery systems, such as nanoparticle formulations of salbutamol, to enhance lung deposition and prolong the duration of action. researchgate.net Furthermore, combination therapies, pairing salbutamol with corticosteroids like budesonide (B1683875) or long-acting beta-agonists, have shown improved outcomes in asthma management. nih.govmdpi.com The synthesis of related compounds and potential impurities for analytical and toxicological studies also forms a vital part of this research, where intermediates like salbutamol acetonide are indispensable. researchgate.net

Significance of Stereochemistry in Drug Development: The Case of Salbutamol Enantiomers

The concept of stereochemistry is paramount in pharmacology, as different spatial arrangements of atoms in a molecule, known as enantiomers, can elicit distinct biological responses. nih.govresearchgate.net Salbutamol is a chiral compound, existing as a racemic mixture of two enantiomers: (R)-salbutamol and (S)-salbutamol. drugbank.comwikipedia.org

The therapeutic bronchodilatory effect of salbutamol is almost exclusively attributed to the (R)-enantiomer, which has a significantly higher affinity for the β2-adrenergic receptor—approximately 150 times greater than the (S)-isomer. drugbank.com Conversely, the (S)-enantiomer is not only considered pharmacologically inert at this target but has been associated with potential adverse effects, such as increased bronchial hyperreactivity. drugbank.comnih.gov This has led to the development of levalbuterol, a formulation containing only the active (R)-enantiomer. drugbank.com However, the potential for racemization, where the pure enantiomer can convert back to a mixture of both forms, presents a challenge in formulation. wikipedia.org

The differential activity of these enantiomers underscores the importance of stereoselective synthesis and analysis in drug development. Research efforts have been dedicated to developing synthetic routes to produce pure (R)-salbutamol, often involving the resolution of racemic mixtures at an intermediate stage. ic.ac.uk

Rationale for Research Focus on this compound as a Key Synthetic Intermediate and Research Subject

This compound's primary significance in pharmaceutical research lies in its role as a protected intermediate. By masking the reactive hydroxyl groups of the salbutamol core, the acetonide derivative allows chemists to perform reactions on other parts of the molecule, such as the amine group, without unintended side reactions. evitachem.com This is crucial for creating a variety of salbutamol derivatives for research purposes, including the synthesis of reference standards and potential new drug candidates. evitachem.com

For instance, this compound can be used in the synthesis of N-benzyl this compound methyl ether, a compound investigated for its biological effects and potential therapeutic applications. evitachem.com The synthesis involves the formation of the acetonide, followed by benzylation and methylation. evitachem.com

Furthermore, the increased lipophilicity of this compound compared to salbutamol itself makes it a subject of interest for developing novel drug delivery systems. pharmaffiliates.com This property can enhance its incorporation into lipid-based carriers like solid lipid microparticles, potentially leading to improved drug delivery characteristics. pharmaffiliates.com Some research also suggests that this compound may act as a prodrug, being hydrolyzed in the body to release the active salbutamol. biosynth.com This prodrug approach could offer advantages in terms of formulation and bioavailability. nih.gov

The table below provides a summary of key chemical information for this compound.

| Property | Value | Source |

| Chemical Name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | scbt.com |

| CAS Number | 54208-72-9 | pharmaffiliates.combiosynth.comscbt.com |

| Molecular Formula | C16H25NO3 | biosynth.comscbt.com |

| Molecular Weight | 279.37 g/mol | biosynth.comscbt.com |

| Melting Point | 88 °C | biosynth.com |

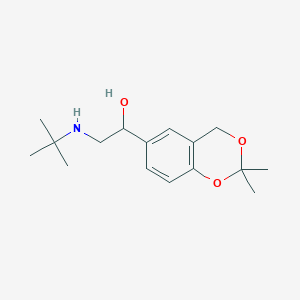

Structure

3D Structure

Propriétés

IUPAC Name |

2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-15(2,3)17-9-13(18)11-6-7-14-12(8-11)10-19-16(4,5)20-14/h6-8,13,17-18H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNNRZNBSYVOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135858 | |

| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54208-72-9 | |

| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54208-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Salbutamol Acetonide

Enantioselective Synthesis of (R)-Salbutamol via Acetonide Intermediates

The therapeutic efficacy of salbutamol (B1663637) is primarily attributed to its (R)-enantiomer. Consequently, significant research has been dedicated to developing stereoselective synthetic routes to obtain this isomer in high purity. The use of Salbutamol Acetonide as a key intermediate is a prominent strategy in this endeavor.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer directly. One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. While the search results mention the use of chiral auxiliaries in the synthesis of (R)-salbutamol, specific examples detailing their application directly with this compound are not prevalent. nih.gov However, the broader context of asymmetric synthesis is relevant.

Catalytic asymmetric synthesis offers a more efficient alternative, where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer. Several catalytic methods have been explored for the synthesis of (R)-salbutamol, which could theoretically be applied to the synthesis of its acetonide precursor or a subsequent step. These include:

Asymmetric Hydrogenation: The use of chiral rhodium or ruthenium complexes to catalyze the hydrogenation of a prochiral ketone or imine precursor to salbutamol. google.com

Asymmetric Transfer Hydrogenation: This method utilizes a chiral catalyst, such as a chiral (S,S)-Ru-TsDPEN complex, to transfer hydrogen from a hydrogen donor to an α-iminoketone, yielding an optically pure β-amino alcohol derivative that can be converted to (R)-salbutamol. researchgate.netresearchgate.net

Asymmetric Epoxidation: A chiral iron complex has been used to catalyze the asymmetric epoxidation of a styrene (B11656) derivative, which is then converted to (R)-salbutamol hydrochloride. researchgate.netsioc-journal.cn

Chiral Borane (B79455) Catalysis: A chiral borane catalyst, derived from a chiral amino alcohol, can be used for the reduction of a salicylaldamino ketone to produce the crude (R)-salbutamol. google.com

A notable example involves the asymmetric transfer hydrogenation of an α-iminoketone, methyl 5-[(1,1-dimethylethyl)-imino]acetyl-2-hydroxybenzoate, using a chiral (S,S)-Ru-TsDPEN catalyst. This reaction produces an optically pure β-amino-1-arylethanol derivative, which is then reduced to afford (R)-(-)-salbutamol. researchgate.netresearchgate.net

Optical Resolution of Racemic this compound for Enantiomeric Purity

Optical resolution is a classical yet effective method for separating enantiomers from a racemic mixture. This technique involves the reaction of the racemic compound with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by methods like fractional crystallization. libretexts.org

A successful application of this strategy involves the resolution of racemic albuterol acetonide. core.ac.uk The acetonide derivative of racemic albuterol is prepared and then subjected to co-crystallization with an acidic resolving agent. core.ac.uk Research has shown that (2S,3S)-di-O-benzoyl- or (2S,3S)-di-O-toluoyltartaric acid can be used to selectively co-crystallize with the (R)-albuterol acetonide. researchgate.netresearchgate.netcore.ac.uk This allows for the separation of the desired (R)-enantiomer. The optical purity of the resolved material can be assessed using techniques such as high-performance liquid chromatography (HPLC) on a chiral stationary phase and 1H NMR experiments with a chiral shift reagent. core.ac.uk

After separation, the chiral resolving agent is removed, and the acetonide protecting group is hydrolyzed under acidic conditions to yield the target (R)-albuterol, which can then be isolated, for instance, as an acetate (B1210297) salt. core.ac.uk The absolute configuration of the resolved acetonide can be confirmed through methods like X-ray crystal structure determination. researchgate.net

Table 1: Resolving Agents for Racemic this compound

| Resolving Agent | Selectivity | Reference |

|---|---|---|

| (2S,3S)-di-O-benzoyl-tartaric acid | Selectively co-crystallizes with (R)-albuterol acetonide | researchgate.netresearchgate.netcore.ac.uk |

Regioselective Acetonide Formation and Cleavage Strategies in Complex Molecule Synthesis

The acetonide group serves as a protecting group for the 1,2-diol functionality in salbutamol. The formation of this group is a regioselective process, meaning it selectively reacts with the diol in the presence of other potentially reactive functional groups. The reaction typically involves treating salbutamol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as sulfuric acid. google.comgoogle.com

The cleavage, or deprotection, of the acetonide group is equally important and is typically achieved through acid hydrolysis. core.ac.ukgoogle.com For instance, adding hydrochloric acid to the acetonide intermediate will remove the protecting group. google.com However, a significant challenge in this step is the potential for racemization, where the desired stereochemistry at the chiral center is lost. acs.orgresearchgate.netacs.org Research has indicated that the hydrolytic cleavage of (R)-salbutamol acetals has been difficult to achieve without this loss of enantiomeric purity. acs.orgresearchgate.netacs.orgic.ac.uk Therefore, developing mild cleavage conditions that preserve the stereochemical integrity of the molecule is a critical area of research. muni.cz

Development of Novel Synthetic Routes for Salbutamol Derivatives Incorporating Acetonide Protection

The acetonide protecting group is instrumental in the development of new and improved synthetic routes for salbutamol and its derivatives. google.com By temporarily masking the reactive diol, other parts of the molecule can be modified without interference.

One synthetic route starts with salicylaldehyde, which undergoes a Friedel-Crafts acylation reaction. Following a substitution reaction with tert-butylamine (B42293) and reduction with potassium borohydride (B1222165) or sodium borohydride, the dihydroxy groups are protected by forming an acetonide. The final steps involve extraction and an acid-catalyzed hydrolysis to yield salbutamol. google.com

Another approach begins with p-hydroxybenzaldehyde. After a series of reactions including chloromethylation and hydrolysis, the resulting diol is protected with a propylidene group (an acetal (B89532) similar to acetonide). Subsequent epoxidation, amine ring-opening, and hydrolysis yield salbutamol. google.com

"One-Pot" Synthesis Techniques and Process Optimization Studies

A patented method for preparing free racemic salbutamol utilizes a "one-pot" approach for several key transformations. google.com The process starts with methyl salicylate (B1505791) and proceeds through Friedel-Crafts acylation, oxidation, and condensation. A "one-pot" borate (B1201080) reduction in pure water is then employed. Subsequently, another "one-pot" procedure combines the ester reduction and acetonide protection of the salbutamol crude product. google.com This method is reported to have high labor efficiency, low reagent costs, and a high yield. google.com

Evaluation of Synthetic Efficiency and Green Chemistry Principles in Acetonide Chemistry

The efficiency of a synthetic route is often evaluated using metrics such as atom economy and reaction mass efficiency (RME). nih.gov Atom economy considers the amount of starting materials that are incorporated into the final product, while RME takes into account the reaction yield. nih.gov The goal is to design syntheses that maximize the incorporation of atoms from the reactants into the desired product, thereby minimizing waste.

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of chemical processes. nih.govmdpi.com This includes the use of less hazardous solvents, renewable starting materials, and catalytic reactions. nih.gov The "one-pot" synthesis of salbutamol, which reduces the use of organic solvents by performing reactions in water, is an example of applying green chemistry principles. google.com

The use of supercritical carbon dioxide (CO2) as a solvent is another green chemistry approach. Supercritical CO2 is non-flammable, readily available, and can be easily separated from the reaction mixture, reducing the need for traditional organic solvents. nih.gov

Various metrics have been developed to assess the "greenness" of a chemical process. These include the Analytical GREEnness (AGREE) tool, the Green Analytical Procedure Index (GAPI), and the Analytical Eco-Scale. researchgate.netacs.org These tools provide a semi-quantitative assessment of the environmental impact of an analytical method or a synthetic process, considering factors such as the toxicity of reagents and solvents, energy consumption, and waste generation. mdpi.comresearchgate.netacs.org

Pharmacokinetic and Metabolic Research Paradigms Relevant to Salbutamol Acetonide Derivatives

In Vitro and In Vivo Pharmacokinetic Profiles of Salbutamol (B1663637) and its Metabolites (Derived from or Influenced by Acetonide Pathways)

The pharmacokinetic profile of salbutamol is characterized by its route of administration, with significant differences observed between inhaled and oral delivery. While salbutamol acetonide is primarily a synthetic intermediate, its use in research, particularly in studies aimed at producing pure enantiomers of salbutamol, provides insights into the behavior of the active drug.

Absorption and Distribution Studies

Following oral administration, salbutamol is well-absorbed from the gastrointestinal tract. starship.org.nz However, it undergoes a significant first-pass effect, primarily in the liver and intestinal wall, which reduces its bioavailability. nih.govnih.gov Studies have shown that after oral administration, peak plasma concentrations of salbutamol are typically observed within two hours. nih.govmdpi.com In contrast, after inhalation, systemic levels of salbutamol are initially low or undetectable as the drug acts locally on the bronchial smooth muscle. nih.govmdpi.comdrugbank.com Low plasma concentrations are observed after 2 to 3 hours, which are presumed to be from the portion of the dose that is swallowed and absorbed through the gut. nih.govmdpi.comdrugbank.com

The distribution of salbutamol in the body is extensive. The apparent volume of distribution after intravenous administration has been recorded as 156 +/- 38 L, indicating significant tissue uptake. nih.govdrugbank.com Salbutamol is only weakly bound to plasma proteins. drugbank.com Research using nanoparticle-based delivery systems for salbutamol, a field that can be conceptually linked to the study of derivatives like acetonides for modifying drug delivery, has shown that encapsulation can sustain the release and alter the distribution profile of the drug in the lungs.

| Parameter | Value (Intravenous Administration) | Value (Oral Administration) |

| Peak Plasma Concentration Time | Not Applicable | ~2 hours nih.govmdpi.com |

| Bioavailability | 100% (Reference) | ~50% nih.govnih.gov |

| Volume of Distribution | 156 +/- 38 L nih.govdrugbank.com | Not Applicable |

| Protein Binding | Weakly bound drugbank.com | Weakly bound drugbank.com |

Biotransformation Pathways: Sulfate (B86663) Conjugation and Other Metabolic Fates

The primary metabolic pathway for salbutamol is conjugation to form salbutamol-4'-O-sulfate. nih.govnih.govdrugbank.com This biotransformation is catalyzed mainly by the sulfotransferase enzyme SULT1A3, which is present in the liver and small intestine. nih.govpreprints.orgmdpi.com This sulfate metabolite is pharmacologically inactive. starship.org.nznih.govdrugbank.com Other minor metabolic pathways, such as oxidative deamination and glucuronidation, have also been reported, although glucuronidated metabolites are generally undetectable or present in very small amounts after inhalation. drugbank.commdpi.com

The metabolism of salbutamol is stereoselective. The (R)-enantiomer, which is the pharmacologically active form, is metabolized up to twelve times faster than the (S)-enantiomer. mdpi.com This differential metabolism leads to higher plasma concentrations and a longer half-life of the (S)-enantiomer. preprints.orgchiralpedia.com Interestingly, (S)-salbutamol can act as a competitive inhibitor of the sulfotransferase enzyme, which can lead to reduced sulfonation and consequently higher plasma concentrations of the active (R)-salbutamol when administered as a racemic mixture. preprints.orgmdpi.com

| Metabolic Pathway | Enzyme | Metabolite | Pharmacological Activity |

| Sulfate Conjugation | Sulfotransferase (SULT1A3) nih.govpreprints.orgmdpi.com | Salbutamol-4'-O-sulfate nih.govnih.govdrugbank.com | Inactive starship.org.nznih.govdrugbank.com |

| Oxidative Deamination | Not specified | Various | Not specified |

| Glucuronidation | Not specified | Glucuronide conjugates | Inactive mdpi.com |

Elimination Kinetics and Renal Clearance in Research Models

Salbutamol and its metabolites are primarily eliminated through the kidneys. drugbank.commdpi.comhres.ca Following oral administration, approximately 58-78% of the dose is excreted in the urine within 24 hours, with about 60% of that being metabolites. drugbank.com After intravenous administration, urinary excretion accounts for 64.2 +/- 7.1% of the dose as unchanged drug and 12.0 +/- 3.1% as the sulfate conjugate. nih.govnih.gov A smaller fraction of the drug is eliminated in the feces. drugbank.com

The elimination half-life of salbutamol is between 2.7 and 5 hours for both inhaled and oral routes. drugbank.com The renal clearance of salbutamol is high, recorded at 272 +/- 38 ml/min after oral administration and 291 +/- 70 ml/min after intravenous administration. nih.govdrugbank.com In contrast, the renal clearance of the sulfate conjugate is significantly lower at 98.5 +/- 23.5 ml/min following oral administration. nih.govdrugbank.com Studies in patients with renal impairment have shown a significant decrease in salbutamol clearance, highlighting the importance of renal function in its elimination. hres.ca

| Parameter | Value |

| Elimination Half-life | 2.7 - 5 hours drugbank.com |

| Primary Route of Elimination | Renal Excretion drugbank.commdpi.comhres.ca |

| Urinary Excretion (Oral) | 58-78% of dose in 24h drugbank.com |

| Urinary Excretion (IV) | ~76% of dose (unchanged drug + sulfate conjugate) nih.govnih.gov |

| Renal Clearance (Salbutamol) | ~272-291 ml/min nih.govdrugbank.com |

| Renal Clearance (Sulfate Conjugate) | ~98.5 ml/min nih.govdrugbank.com |

Comparative Pharmacokinetic Analysis of Salbutamol Enantiomers (Linked to Acetonide Resolution Strategies)

The use of salbutamol as a racemic mixture has led to significant research into the differing pharmacokinetic profiles of its (R)- and (S)-enantiomers. Acetonide derivatives of salbutamol are key intermediates in the chemical resolution processes used to separate these enantiomers, making this a relevant area of discussion.

(R)-salbutamol is the active enantiomer responsible for bronchodilation, while (S)-salbutamol is largely inactive and has been suggested to have some unwanted effects. chiralpedia.comwikipedia.org The pharmacokinetics of the two enantiomers differ significantly, primarily due to stereoselective metabolism. researchgate.net

Following administration of the racemate, the systemic exposure (AUC) to (S)-salbutamol is substantially higher than that of (R)-salbutamol. researchgate.net This is because the clearance of (R)-salbutamol is much faster due to its preferential metabolism by SULT1A3. mdpi.comresearchgate.net The elimination of (R)-salbutamol is considerably faster than that of (S)-salbutamol. nih.gov This leads to an accumulation of the (S)-enantiomer in the body. chiralpedia.com

Research has also indicated that when administered as a pure enantiomer, the plasma levels of both (R)- and (S)-salbutamol are higher compared to when they are administered as a racemic mixture. researchgate.net This suggests a potential interaction between the enantiomers that affects their clearance. researchgate.net

| Pharmacokinetic Parameter | (R)-Salbutamol | (S)-Salbutamol |

| Metabolism Rate | Faster nih.govmdpi.com | Slower nih.gov |

| Systemic Exposure (AUC) from Racemate | Lower researchgate.net | Higher researchgate.net |

| Elimination Rate | Faster nih.gov | Slower nih.gov |

| Accumulation | Less | More chiralpedia.com |

Advanced Drug Delivery Systems Utilizing or Informing Salbutamol Acetonide Research

Design and Evaluation of Sustained-Release Formulations Incorporating Salbutamol (B1663637) Acetonide

Sustained-release formulations are designed to maintain therapeutic drug concentrations over an extended period, which can improve patient compliance and reduce side effects. researchgate.net For pulmonary delivery, controlling the release of a drug within the respiratory tract is a key area of research. nih.govresearchgate.net Carriers such as liposomes, polymeric microspheres, and solid lipid microparticles (SLMs) have been explored for this purpose. researchgate.net SLMs, in particular, have been noted for their physiological compatibility, physicochemical stability, and potential for large-scale production at a relatively low cost, making them an attractive option for sustained-release pulmonary formulations.

Research has focused on using Solid Lipid Microparticles (SLMs) to achieve a sustained-release profile for Salbutamol Acetonide (SA). nih.govresearchgate.net this compound was specifically synthesized from salbutamol to increase the molecule's lipophilicity, thereby enhancing its incorporation efficiency into the lipid matrix of the microparticles. nih.govresearchgate.netuliege.be

These SA-loaded SLMs have been produced using a hot emulsion technique followed by high-shear homogenization. nih.govuliege.be The manufacturing parameters were optimized to produce particles of a suitable size for pulmonary administration. researchgate.netnih.gov Studies have shown that SLMs are spherical with a smooth surface. researchgate.netnih.gov However, it was observed that when drug loading exceeded 20%, this compound tended to crystallize on the exterior of the particles, a finding confirmed by X-ray diffraction. researchgate.netnih.gov

In vitro release studies demonstrated the sustained-release capabilities of these formulations. The release rate of SA from the SLMs was consistently lower than the dissolution rate of the pure, unencapsulated drug. nih.gov It was also found that the release rate increased as the drug loading in the microparticles increased. nih.govuliege.be

Table 1: Formulation and In Vitro Release Characteristics of this compound (SA) Solid Lipid Microparticles (SLMs)

| Formulation Parameter | Description | Finding | Source |

| Drug Candidate | This compound (SA) | A lipophilic derivative synthesized to improve incorporation into lipid carriers. | nih.govresearchgate.net |

| Carrier System | Solid Lipid Microparticles (SLMs) | Selected for physiological compatibility and sustained-release potential. | nih.gov |

| Production Method | Hot emulsion & high-shear homogenization | A common technique for producing lipid microparticles. | nih.govuliege.be |

| Particle Morphology | Spherical, smooth surface | Confirmed by scanning electron micrographs. | researchgate.netnih.gov |

| Drug Loading Limit | < 20% | Above this level, drug crystallization occurs on the particle surface. | researchgate.netnih.gov |

| In Vitro Release | Sustained Release Achieved | The release rate from SLMs was lower than the dissolution of pure SA. | nih.govbiointerfaceresearch.com |

| Release Rate Factor | Drug Loading Dependent | The release rate was observed to increase with higher SA loading. | nih.govuliege.be |

Polymeric and Nanoparticle-Based Delivery Approaches for Enhanced Pharmacodynamic Profiles

Polymeric nanoparticles are extensively investigated as carriers for targeted and controlled drug release in the lungs. researchgate.net These systems offer advantages such as small particle size, large surface area, and the ability to modify surface properties for improved drug delivery. researchgate.net By encapsulating drugs like salbutamol, nanoparticles can protect the active substance from degradation, modify its bioavailability, and provide a sustained release, thereby prolonging pharmacological effects. researchgate.net

One comparative study investigated the pulmonary delivery of salbutamol using two different types of biodegradable polymeric nanoparticles: poly(D,L-lactide-co-glycolide) (PLGA) and a novel poly(vinyl sulfonate-co-vinyl alcohol)-graft-poly(D,L-lactide-co-glycolide) (VS(72)-10). researchgate.net The nanoparticles were prepared using a modified solvent displacement technique. researchgate.net

The results showed that while both types of nanoparticles had a similar mean particle size of around 120 nm, the VS(72)-10 nanoparticles exhibited a more negative zeta-potential and a significantly higher drug encapsulation efficiency (63.4%) compared to the PLGA nanoparticles (25.2%). researchgate.net Furthermore, after nebulization with a MicroSprayer, the physicochemical properties of the VS(72)-10 nanoparticles remained virtually unchanged, whereas the PLGA nanoparticles showed a significant increase in particle size and polydispersity. researchgate.net

In vitro release studies and experiments using an isolated rabbit lung (IPL) model both confirmed a sustained release of salbutamol from the nanoparticles. researchgate.net The delivery of VS(72)-10 nanoparticles resulted in a lower recovery of salbutamol in the perfusate (40.2%) compared to both PLGA nanoparticles (55.2%) and a salbutamol solution (62.8%), indicating a slower absorption rate and longer residence time in the lungs. researchgate.net These findings suggest that such biodegradable nanoparticles are a viable approach for enhancing the treatment of respiratory diseases. researchgate.net

Table 2: Comparison of Salbutamol-Loaded Polymeric Nanoparticles

| Parameter | PLGA Nanoparticles | VS(72)-10 Nanoparticles | Source |

| Mean Particle Size | ~120 nm | ~120 nm | researchgate.net |

| Polydispersity Index | < 0.150 | < 0.150 | researchgate.net |

| Zeta-Potential | -36.5 ± 2.6 mV | -54.2 ± 3.3 mV | researchgate.net |

| Encapsulation Efficiency | 25.2 ± 4.9% | 63.4 ± 3.5% | researchgate.net |

| Stability to Nebulization | Significant increase in size and polydispersity | Virtually unchanged | researchgate.net |

| Salbutamol Recovery in IPL Perfusate | 55.2 ± 9.1% | 40.2 ± 5.8% | researchgate.net |

In Vitro Aerosolization Performance and Lung Deposition Studies for Inhaled Formulations

For any inhaled formulation, the in vitro aerosolization performance is a critical quality attribute that predicts its potential for effective lung deposition. nih.gov Dry powder inhalers (DPIs) must generate particles with an aerodynamic diameter of less than 6 µm, and ideally between 1-5 µm, to ensure efficient deposition in the deep lung regions. nih.govjrespharm.com The evaluation of aerosol performance is typically conducted using cascade impactors, such as the Multistage Liquid Impinger (MSLI) or the Next Generation Impactor (NGI), which separate particles based on their aerodynamic size. nih.govjrespharm.com

Key parameters measured include the Mass Median Aerodynamic Diameter (MMAD) and the Fine Particle Fraction (FPF), which is the percentage of the drug dose with an aerodynamic diameter typically below 5 µm. biointerfaceresearch.comnih.gov While some early studies on this compound-loaded lipid microparticles noted that the particles were of a suitable size for inhalation, the aerosol performance was not explicitly studied. nih.gov However, data from analogous lipid-based microparticle systems and related reviews provide insight into the expected performance.

For instance, a review on DPI formulations lists this compound solid lipid microparticles with a true density of 0.752 ± 0.013 g/cm³, where 45% of the particles have a volume diameter between 0.5 and 6 µm. jrespharm.com Studies on budesonide-loaded solid lipid microparticles using an MSLI showed an FPF (<5 μm) of 21.1 ± 0.6%. nih.gov Such studies demonstrate the methodology used to characterize the aerosolization efficiency of microparticulate DPI systems. nih.gov The goal is to optimize the formulation to achieve a high FPF, ensuring that a significant fraction of the inhaled dose reaches the therapeutic target in the lungs. jrespharm.combasicmedicalkey.com

Table 3: Examples of Aerodynamic Properties for Inhaled Lipid-Based Microparticles

| Formulation | Key Aerodynamic Parameter(s) | Measurement Device | Source |

| This compound SLMs | True Density: 0.752 ± 0.013; 45% of particles have a volume diameter of 0.5 – 6 µm. | Not Specified | jrespharm.com |

| Budesonide (B1683875) SLMs | FPF (<5 µm): 21.1 ± 0.6% | Multistage Liquid Impinger (MSLI) | nih.gov |

| Erlotinib-loaded SLNs (with mannitol) | FPF: 30.98 ± 0.87%; MMAD: 3.931 ± 0.31 µm | Next Generation Impactor (NGI) | jrespharm.com |

| Colchicine/Budesonide Liposomes | FPF: 45-50%; MMAD: <5 µm | Andersen Cascade Impactor | jrespharm.com |

Note: Data for formulations other than this compound are included to illustrate typical performance parameters and testing methodologies for similar carrier systems.

Bioequivalence Studies in Advanced Drug Delivery System Development (e.g., Inhalers)

Establishing bioequivalence for orally inhaled drug products (OIDPs) is a complex process, particularly for advanced drug delivery systems like sustained-release microparticles. researchgate.netresearchgate.net Regulatory agencies have a stepwise approach to demonstrate bioequivalence, which relies heavily on comprehensive in vitro data as a surrogate for in vivo studies. unipr.it

A cornerstone of this approach is the characterization of the aerodynamic particle size distribution. unipr.it Beyond this, in vitro dissolution testing has gained significant attention as a valuable tool. unipr.itunife.it While no official compendial method currently exists for inhaled products, various methodologies have been developed to assess the dissolution of respirable particles. unipr.itunife.it These tests are crucial for formulation development and can help discriminate between formulations that may have similar aerodynamic properties but different drug release characteristics. unipr.it

In the context of this compound, research has utilized specific dissolution apparatus to study its release from glyceryl behenate (B1239552) solid lipid microparticles. unipr.itunife.itscribd.com One common method involves using a modified USP Apparatus 1 (basket apparatus), where powder samples are wrapped in glass fiber filters and submerged in a dissolution medium like phosphate-buffered saline (PBS) at pH 7.4. unipr.itunife.itunife.itscribd.com Such studies are essential for developing controlled-release formulations, as they provide data on how the drug might dissolve and become available for absorption after deposition in the lungs. researchgate.netulb.ac.be Establishing a strong in vitro-in vivo correlation (IVIVC) remains a significant challenge, but robust dissolution data is a critical component in the weight-of-evidence approach for demonstrating the bioequivalence of complex inhaled drug products. unipr.it

Emerging Research Directions and Future Perspectives on Salbutamol Acetonide

Development of Novel Stereoisomer-Specific Therapies

Salbutamol (B1663637), like many pharmaceutical compounds, exists as a mixture of stereoisomers, specifically the (R)- and (S)-enantiomers. google.com The therapeutic bronchodilatory effects are almost exclusively attributed to the (R)-salbutamol (levalbuterol), while the (S)-salbutamol is largely inactive and may even contribute to adverse effects. google.com This understanding has propelled research into stereoisomer-specific therapies, aiming to isolate and deliver the more potent (R)-enantiomer.

The resolution of racemic albuterol into its constituent enantiomers is a key area of investigation. One successful approach has involved the preparation of the acetonide derivative of racemic albuterol, which is then subjected to co-crystallization with chiral resolving agents like di-O-benzoyl- or di-O-toluoyltartaric acid. core.ac.uk This process selectively crystallizes the desired (R)-albuterol acetonide. core.ac.uk Subsequent acid hydrolysis of the resolved acetonide yields the optically pure (R)-albuterol. core.ac.uk

The development of such stereospecific synthesis and separation techniques is crucial for producing purer and more effective medications. The focus on single-enantiomer drugs like (R)-salbutamol aligns with a broader trend in the pharmaceutical industry to move away from racemic mixtures to improve therapeutic outcomes and reduce potential side effects associated with the less active isomer. google.comcore.ac.uk

Integration of Advanced Manufacturing and Process Analytical Technologies in Salbutamol Acetonide Synthesis

The synthesis of this compound and its subsequent conversion to active pharmaceutical ingredients are benefiting from the integration of Advanced Manufacturing and Process Analytical Technologies (PAT). PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.com

The implementation of PAT in pharmaceutical manufacturing offers numerous benefits, including:

Improved product quality and consistency. mt.com

Increased process efficiency and reduced costs. mt.comamericanpharmaceuticalreview.com

Enhanced process safety and robustness. mt.com

Facilitation of real-time release of products. europeanpharmaceuticalreview.com

In the context of this compound synthesis, PAT can be applied at various stages, from raw material identification to reaction monitoring and final product analysis. mt.com Spectroscopic techniques like Near-Infrared (NIR) and Raman spectroscopy are powerful PAT tools that can provide real-time information about the chemical composition and physical properties of the materials being processed. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com These non-destructive methods can be implemented in-line or online to monitor critical process parameters, ensuring the synthesis proceeds as intended and that the final product meets the required quality specifications. mt.comeuropeanpharmaceuticalreview.com

The adoption of PAT is a key enabler for the shift from traditional batch processing to more efficient continuous manufacturing. europeanpharmaceuticalreview.com This transition is gaining momentum in the pharmaceutical industry as it promises to deliver higher quality products at a lower cost and with a smaller environmental footprint. americanpharmaceuticalreview.comresearchgate.net

Exploration of this compound in Multifunctional Drug Delivery Platforms Beyond its Current Applications

While salbutamol is traditionally delivered via inhalation for the treatment of respiratory conditions, research is exploring its incorporation into multifunctional drug delivery platforms. These advanced systems aim to improve therapeutic efficacy by controlling the release of the drug, targeting it to specific sites, and potentially combining it with other therapeutic agents. researchgate.netmrinz.ac.nz

One area of exploration is the use of microparticles and nanoparticles as carriers for pulmonary drug delivery. researchgate.net These carrier systems, which can be made from polymers or lipids, can encapsulate the drug and modify its release profile. researchgate.netnih.gov For instance, liposomal formulations of salbutamol have been shown in animal studies to provide sustained release and reduce systemic side effects. nih.gov A study on nano-salbutamol sulphate dry powder inhalation demonstrated significantly higher respirable fraction and lung deposition compared to micronized salbutamol. nih.gov

The development of multifunctional platforms also opens up possibilities for combination therapies. For example, a single inhaler could deliver both a fast-acting bronchodilator like salbutamol and an anti-inflammatory corticosteroid, providing both immediate symptom relief and long-term inflammation control. mrinz.ac.nz Recent clinical trials have shown that a combination of salbutamol and budesonide (B1683875) can significantly reduce the risk of severe asthma attacks. mrinz.ac.nz

Furthermore, injectable hydrogels are being investigated as depots for the local and controlled delivery of therapeutic agents. sciltp.com While current research primarily focuses on applications like cancer therapy, the principles of these platforms could potentially be adapted for the sustained release of drugs like salbutamol in specific clinical scenarios. sciltp.com

Computational Chemistry and Molecular Modeling in Structure-Activity Relationship (SAR) Elucidation for Salbutamol Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and development. oncodesign-services.comnih.gov These in silico methods play a crucial role in understanding the structure-activity relationships (SAR) of drug molecules, which describe how the chemical structure of a compound influences its biological activity. oncodesign-services.comspirochem.com

For salbutamol and its derivatives, computational approaches can be used to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the bronchodilatory potency and other biological activities of new salbutamol derivatives based on their chemical structures. oncodesign-services.comresearchgate.net

Optimize Lead Compounds: By simulating the interaction of different salbutamol derivatives with their biological target, the β2-adrenergic receptor, researchers can identify modifications that are likely to improve potency, selectivity, and pharmacokinetic properties. spirochem.comnih.gov

Guide Synthesis: Computational models can help prioritize which new derivatives to synthesize, saving time and resources in the laboratory. nih.govnih.gov

The process of SAR elucidation involves systematically modifying the structure of a lead compound and evaluating the effect of these changes on its activity. oncodesign-services.com Computational tools like molecular docking and pharmacophore modeling can rationalize these experimental findings at a molecular level, providing insights into the key interactions between the drug and its receptor. nih.gov This knowledge is then used to design the next generation of more effective and safer drugs.

Q & A

Q. What are the key physicochemical properties of Salbutamol Acetonide, and how do they influence experimental design in aerosol drug delivery studies?

Answer: this compound's molecular structure (C₁₃H₂₁NO₃) and physicochemical properties, such as solubility, particle size distribution, and stability under varying humidity/temperature, directly impact its aerosolization efficiency in metered-dose inhalers (MDIs) and dry powder inhalers (DPIs). For experimental design, researchers should prioritize:

- Particle characterization : Use Next-Generation Impactor (NGI) analysis to quantify fine particle fraction (FPF) and mass median aerodynamic diameter (MMAD) under controlled conditions .

- Stability testing : Design accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways and optimize formulation excipients .

- Comparative analysis : Benchmark results against existing deposition data from peer-reviewed studies to validate methodology .

Q. How can researchers standardize in vitro assays to assess this compound’s bronchodilatory efficacy across different delivery devices?

Answer: Standardization requires:

- Device-specific protocols : For MDIs, use actuation velocities mimicking human inspiratory flow rates (30–90 L/min). For DPIs, test at varying airflow resistances .

- Cell-based assays : Utilize primary human bronchial epithelial cells (HBECs) to measure cAMP levels post-exposure, correlating with β₂-adrenergic receptor activation .

- Data normalization : Report efficacy as a percentage of maximum achievable relaxation (e.g., against isoproterenol controls) to account for inter-study variability .

Advanced Research Questions

Q. How can contradictions in deposition data for this compound between in vitro and in vivo models be resolved?

Answer: Contradictions often arise from oversimplified in vitro models. To address this:

- Model refinement : Incorporate patient-derived 3D-printed airway replicas based on CT scans to mimic anatomical variations (e.g., airway obstructions) .

- Cross-validation : Pair NGI data with gamma scintigraphy in clinical trials to compare regional lung deposition patterns .

- Statistical reconciliation : Apply mixed-effects models to account for intersubject variability in vivo, using covariates like age, disease severity, and inhalation technique .

Q. What methodological frameworks are optimal for designing PICOT-driven studies on this compound’s long-term safety in pediatric asthma populations?

Answer: Use the PICOT framework to structure hypotheses:

- Population (P) : Children aged 6–12 with moderate persistent asthma.

- Intervention (I) : Daily this compound via DPI.

- Comparison (C) : Placebo or alternative β₂-agonists (e.g., salmeterol).

- Outcome (O) : Frequency of adverse events (e.g., tachycardia) over 12 months.

- Time (T) : Longitudinal monitoring with quarterly spirometry and ECG .

Implementation : Leverage electronic health records (EHRs) for retrospective cohort studies, ensuring ethical approval and CONSORT compliance for clinical trials .

Q. How can advanced data analysis techniques resolve conflicting findings in this compound’s anti-inflammatory effects?

Answer: Conflicting results often stem from heterogeneous study designs. Mitigate this by:

- Meta-regression : Pool data from preclinical studies (e.g., murine models) to identify moderators like dosage thresholds or exposure duration .

- Pathway analysis : Use RNA sequencing to map Salbutamol’s off-target effects on inflammatory cytokines (e.g., IL-6, TNF-α) and reconcile discrepancies .

- Machine learning : Train classifiers on omics datasets to predict anti-inflammatory efficacy subgroups .

Methodological and Reporting Standards

Q. What statistical considerations are critical when reporting this compound’s dose-response relationships in preclinical studies?

Answer:

- Precision : Report means with standard deviations (SD) or confidence intervals (CI) reflecting instrument precision (e.g., HPLC quantification limits) .

- Significance testing : Use ANOVA with post-hoc Tukey tests for multi-dose comparisons, specifying alpha levels (e.g., p < 0.05) .

- Graphical clarity : Present dose-response curves with non-linear regression (e.g., four-parameter logistic model) in figures, avoiding redundant table duplication .

Q. How should researchers structure manuscripts to comply with pharmaceutical journal standards when studying this compound?

Answer: Adhere to Pharmaceutical Research guidelines:

- Abstract : Include PICOT elements, methodology (e.g., NGI analysis), and clinical relevance .

- Tables/Figures : Number tables with Roman numerals and embed statistical annotations (e.g., asterisks for significance) .

- Data deposition : Upload raw deposition datasets to repositories like Dryad, citing DOIs in the methods section .

Emerging Research Frontiers

Q. What novel experimental approaches can optimize this compound’s targeted delivery to alveolar regions?

Answer:

- Nanocarrier systems : Test liposomal formulations with surface-modified ligands (e.g., hyaluronic acid) to enhance alveolar macrophage uptake .

- Computational fluid dynamics (CFD) : Simulate particle trajectories in patient-specific airway models to refine inhaler design .

- Biomimetic coatings : Evaluate excipients mimicking lung surfactant (e.g., dipalmitoylphosphatidylcholine) to reduce mucociliary clearance .

Q. How can multi-omics integration advance mechanistic studies of this compound’s off-target effects?

Answer: Combine:

- Proteomics : Identify β₂-adrenergic receptor phosphorylation patterns via mass spectrometry .

- Metabolomics : Profile urinary metabolites (e.g., salbutamol sulfate conjugates) to assess systemic exposure .

- Epigenomics : Analyze DNA methylation changes in airway cells post-treatment to evaluate long-term safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.